molecular formula C18H23FN2O2S B2982871 N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 953922-05-9

N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2982871
CAS No.: 953922-05-9
M. Wt: 350.45
InChI Key: ZGPKBONWJZFRCY-UHFFFAOYSA-N
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Description

N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound that features a sulfonamide group, a fluorine atom, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with N-(3-(4-(dimethylamino)phenyl)propyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(4-(dimethylamino)phenyl)propyl)-4-chloro-3-methylbenzenesulfonamide
  • N-(3-(4-(dimethylamino)phenyl)propyl)-4-bromo-3-methylbenzenesulfonamide
  • N-(3-(4-(dimethylamino)phenyl)propyl)-4-iodo-3-methylbenzenesulfonamide

Uniqueness

N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased stability, lipophilicity, and potential biological activity compared to its chloro, bromo, and iodo analogs .

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2S/c1-14-13-17(10-11-18(14)19)24(22,23)20-12-4-5-15-6-8-16(9-7-15)21(2)3/h6-11,13,20H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPKBONWJZFRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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